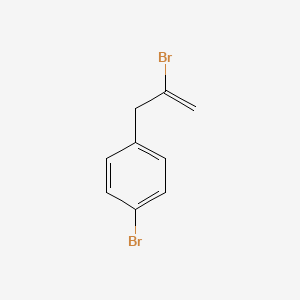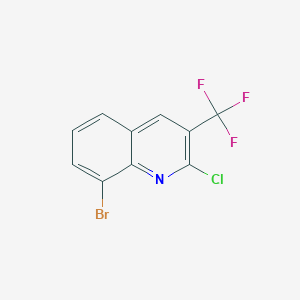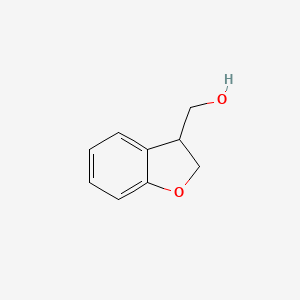
(2,3-Dihydrobenzofuran-3-yl)methanol
Vue d'ensemble
Description
(2,3-Dihydrobenzofuran-3-yl)methanol is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
(2,3-Dihydrobenzofuran-3-yl)methanol plays a role in various catalytic processes. For instance, it's involved in hydrogenolysis and hydrogenation in supercritical methanolic solutions using porous metal oxide catalysts. This process is significant for lignin depolymerization, a key step in converting biomass into valuable chemicals (Macala et al., 2009).
Synthetic Chemistry
In synthetic chemistry, this compound derivatives are used as intermediates in various reactions. For example, they are involved in the synthesis of bis-benzoquinoline derivatives catalyzed by iodine through the ring-opening of furan (Chen et al., 2013). Additionally, its derivatives are used in the photocatalytic C−H activation and C−C coupling of monohydric alcohols, a process that converts alcohols into high-value-added chemicals (Wang et al., 2021).
Photocatalysis and Piezocatalysis
This compound derivatives are significant in photocatalysis and piezocatalysis. They participate in the sensitized photooxidation of ortho-prenyl phenol, leading to the formation of dihydrobenzofurans, which are important in biomimetic synthesis (Jabeen et al., 2022).
Chemical Complexation and Electroreduction
This compound is also involved in chemical complexation reactions and electroreduction processes. For instance, it plays a role in the conductometric study of complexation reactions involving macrocyclic ligands and cations in non-aqueous solvents (Rounaghi et al., 2009). In electroreduction, it's used in the reduction of dibenzofuran and its chlorinated derivatives in deuterated methanol (Voss et al., 1998).
Mécanisme D'action
Target of Action
Benzofuran derivatives, which include (2,3-dihydrobenzofuran-3-yl)methanol, have been reported to exhibit activity against specific targets such as hypoxia-inducible factor 1 (hif-1), α-glucosidase, aldose reductase, 5-lipoxygenase (5-lox), cyclooxygenase-2 (cox-2), nf-κβ, and the muscarinic m3 receptor .
Mode of Action
It is known that benzofuran derivatives can interact with their targets and induce changes that lead to their biological activities . The specific interactions and resulting changes would depend on the target molecule and the specific structure of the benzofuran derivative.
Biochemical Pathways
Given the reported targets of benzofuran derivatives, it can be inferred that these compounds may affect pathways related to inflammation, oxidative stress, and cellular energy metabolism .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-tuberculosis, anti-malarial, and anti-cataract activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Action Environment
The action of this compound, like other compounds, can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Analyse Biochimique
Biochemical Properties
(2,3-Dihydrobenzofuran-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes such as α-glucosidase and aldose reductase . These interactions are crucial as they can inhibit or activate the enzymes, thereby influencing metabolic pathways. The compound’s interaction with these enzymes suggests its potential in managing conditions like diabetes and other metabolic disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, the compound can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make it a valuable tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to α-glucosidase results in the inhibition of this enzyme, which is essential for carbohydrate metabolism . This inhibition can help manage blood sugar levels in diabetic patients. Moreover, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, making it a valuable tool for long-term biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its interaction with aldose reductase influences the polyol pathway, which is implicated in diabetic complications . The compound’s effects on metabolic flux and metabolite levels further underscore its potential in managing metabolic disorders and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYALRRRJZSULDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





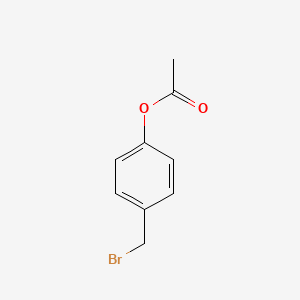
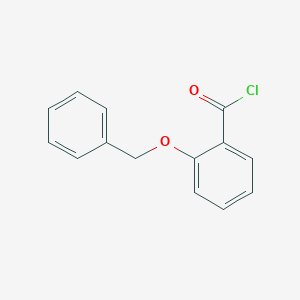
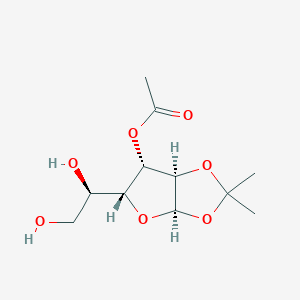

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)
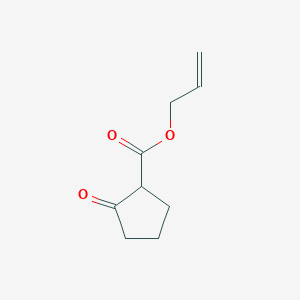
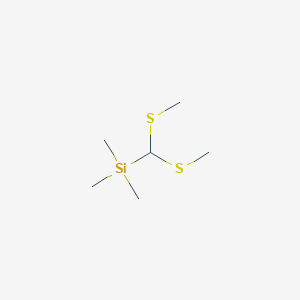
![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)
